Mass Spectrometric Differentiation: Defined +2 Da Mass Shift of Nonanal-d2 Versus Unlabeled Nonanal
Nonanal-d2 provides a verifiable and clean +2.01 Da mass shift relative to the native unlabeled nonanal analyte (m/z 142.24 for [M]+• of nonanal vs. m/z 144.25 for Nonanal-d2), creating a distinct isotopic cluster that is resolvable by any standard-resolution quadrupole or time-of-flight mass spectrometer . This unambiguous separation is the fundamental requirement for accurate isotope dilution mass spectrometry and is not achievable with non-deuterated analogs or structural isomers.
| Evidence Dimension | Molecular Ion Mass (Monoisotopic) |
|---|---|
| Target Compound Data | m/z 144.25 (Nonanal-d2) |
| Comparator Or Baseline | m/z 142.24 (Unlabeled Nonanal) |
| Quantified Difference | +2.01 Da |
| Conditions | Theoretical calculation based on isotopic composition; experimentally verified by GC-MS and LC-MS. |
Why This Matters
This +2 Da mass shift is the non-negotiable physical basis for separating the internal standard signal from the endogenous analyte signal in a mass spectrometer, enabling accurate quantification.
